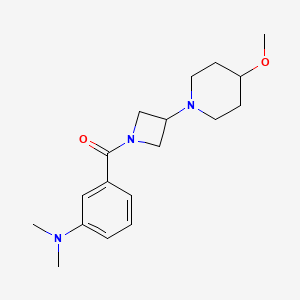

(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-19(2)15-6-4-5-14(11-15)18(22)21-12-16(13-21)20-9-7-17(23-3)8-10-20/h4-6,11,16-17H,7-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKVZFMQCUVCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This often requires the use of advanced equipment and techniques to control reaction parameters and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

(3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

4-Methoxypiperidine in the target may improve solubility over non-polar analogs like 3,3-dimethylpiperidine ().

Aromatic Substituents: The 3-(dimethylamino)phenyl group in the target contrasts with pyridinyl () or chloro-phenyl () moieties in analogs. Dimethylamino groups enhance water solubility but may reduce membrane permeability compared to halogens.

Pharmacological Implications :

- Piperazine- and morpholine-containing analogs () are often utilized in kinase inhibitors due to their hydrogen-bonding capacity. The target’s methoxypiperidine could mimic this behavior.

- Azetidine-piperidine hybrids (target and ) may offer unique conformational profiles for selective target engagement.

Synthetic Accessibility :

- Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound.

Research Findings and Data Gaps

- Structural Data : Computational studies (e.g., AM1/B3LYP as in ) could predict the target’s electronic properties but are absent in the evidence.

- Biological Activity: No direct data on the target’s efficacy or toxicity are available. Inferred from analogs (), methanones with azetidine/piperidine motifs often exhibit nanomolar affinity for CNS or oncology targets.

Actividad Biológica

The compound (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that exhibits significant pharmacological potential due to its complex structure, which includes a dimethylamino group, a phenyl ring, and a piperidine moiety. This compound belongs to a class of molecules known for their diverse biological activities, particularly in drug development.

Structural Composition

The structural formula of the compound can be represented as follows:

This structure indicates the presence of functional groups that may facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Interaction with Biological Targets

Preliminary studies suggest that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : The presence of the dimethylamino and piperidine functionalities suggests potential interactions with enzymes and receptors, particularly in neurological pathways.

- Anticancer Properties : Research indicates that compounds like this one may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for evaluating the biological activity of this compound.

- Absorption : Computer-aided predictions indicate favorable absorption characteristics, suggesting that the compound can effectively reach systemic circulation.

- Distribution : The ability to cross the blood-brain barrier (BBB) is significant for central nervous system (CNS) effects.

- Metabolism : The compound may undergo metabolic transformations affecting its efficacy and safety profile.

Case Studies

- Antitumor Activity : In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a study on piperidine derivatives demonstrated significant cytotoxic effects against breast cancer cells, suggesting that our compound could exhibit similar properties.

- Neurotransmitter Modulation : Research has indicated that compounds with dimethylamino groups can modulate neurotransmitter levels, particularly acetylcholine. This modulation could lead to therapeutic effects in conditions like Alzheimer's disease.

Comparative Analysis

| Compound Name | Biological Activity | References |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Neuroprotective | |

| Compound C | Antidepressant |

Synthesis Methods

The synthesis of This compound can be achieved through various organic chemistry techniques. These methods typically involve:

- Reactions involving amines and ketones

- Use of coupling agents to facilitate bond formation

Synthetic Pathway Example

A potential synthetic pathway could involve the following steps:

- Formation of the piperidine ring through cyclization.

- Reaction with a suitable ketone to form the final azetidinone structure.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (3-(Dimethylamino)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone?

Answer:

The compound’s synthesis typically involves coupling azetidine and piperidine derivatives via a benzoyl linker. Key steps include:

- Azetidine functionalization : Introduction of the 4-methoxypiperidine group via nucleophilic substitution or amide coupling.

- Benzoylation : Reaction of the azetidine intermediate with a 3-(dimethylamino)benzoyl chloride or activated ester.

Evidence from analogous compounds (e.g., benzoylpiperidine derivatives) shows yields ranging from 8% to 78%, depending on solvent systems (e.g., dichloromethane, THF) and coupling agents like EDC/DMAP .

Advanced: How can low yields in the final coupling step be optimized?

Answer:

Low yields (<20%) often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization : Use of DMAP or DIPEA to enhance reaction efficiency .

- Temperature control : Reactions performed at room temperature or under reflux (e.g., 40–60°C) to balance kinetics and stability .

- Purification : HPLC or column chromatography to isolate the product from byproducts (e.g., unreacted intermediates) .

For example, adjusting the stoichiometry of EDC (1.2–1.5 equivalents) improved yields in structurally similar amide couplings .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Core methods include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm, azetidine protons at δ 3.0–4.0 ppm) .

- HPLC : Retention time and peak area analysis (e.g., 97–99% purity at 254 nm) .

- Elemental analysis : Validation of C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can discrepancies in elemental analysis or spectral data be resolved?

Answer:

Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated) may stem from:

- Hydrate formation : TGA or Karl Fischer titration to detect moisture .

- Isomeric impurities : 2D NMR (e.g., NOESY) or X-ray crystallography to confirm regiochemistry .

- Column artifacts : Re-purification using alternative solvents (e.g., ethyl acetate/hexane vs. DCM/methanol) .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Cytotoxicity : SRB (sulforhodamine B) assay for cell viability, with IC determination in 96-well plates .

- Target engagement : Radioligand binding assays for receptor affinity (e.g., melanin-concentrating hormone receptor) .

Table 1: Example cytotoxicity data from analogous compounds

| Compound | Cell Line | IC (µM) | Assay Type | Reference |

|---|---|---|---|---|

| Analog A | HeLa | 12.5 ± 1.2 | SRB | |

| Analog B | MCF-7 | 8.7 ± 0.9 | SRB |

Advanced: How to address conflicting data in biological assays (e.g., variable IC50_{50}50 values)?

Answer:

Variability may arise from:

- Cell culture conditions : Adherent vs. suspension cultures; serum concentration effects .

- Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .

- Assay normalization : Use internal controls (e.g., doxorubicin) and triplicate measurements .

Advanced: What structural features influence physicochemical properties?

Answer:

- Azetidine-piperidine scaffold : Enhances metabolic stability compared to linear amines .

- 4-Methoxy group : Modulates lipophilicity (clogP) and solubility (e.g., >50 µg/mL in PBS at pH 7.4) .

- Dimethylamino group : Impacts pKa (~8.5) and membrane permeability .

Table 2: Computational predictions for physicochemical properties

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| clogP | 2.8 | MarvinSketch | |

| Solubility (µg/mL) | 65 | QikProp |

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : −20°C in airtight containers under inert gas (e.g., N) .

Advanced: How can computational modeling guide SAR studies?

Answer:

- Docking simulations : Identify binding poses in target receptors (e.g., MCHr1) .

- MD simulations : Assess conformational stability of the azetidine-piperidine scaffold .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability .

Basic: What stability studies are required for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.